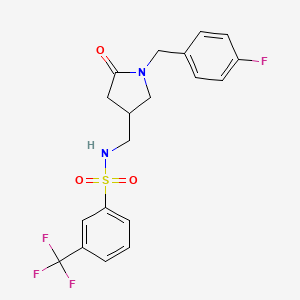

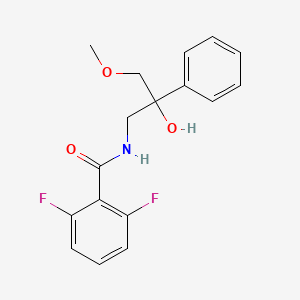

![molecular formula C19H19NO4S2 B2805945 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide CAS No. 2097884-47-2](/img/structure/B2805945.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide, also known as BTPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BTPPA belongs to the class of compounds called sulfonylureas, which are widely used in the treatment of diabetes.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Michał Nowacki and K. Wojciechowski (2017) explored the synthesis of benzothienoquinolines through a [3+3] annulation process involving benzo[b]thiophen-3-ylacetonitriles, showcasing the compound's utility in forming complex heterocyclic structures (Nowacki & Wojciechowski, 2017).

- Kazuhiko Tanaka et al. (1984) utilized N-phenyl-3-(phenylsulfonyl)propanamide for generating dianions, which served as reagents in synthesizing 5-alkyl-2(5H)-furanones, demonstrating the compound's role in organic synthesis and functional group transformations (Tanaka et al., 1984).

Molecular Docking and Anticancer Activity

- B. Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, highlighting the compound's potential in anticancer activity and the importance of the hydroxyl group for its effectiveness (Haridevamuthu et al., 2023).

Heterocyclic Inhibitors and Their Applications

- J. Schröder et al. (2001) described novel heterocyclic inhibitors of matrix metalloproteinases featuring the (phenylsulfonyl)amino propanamide structure, which underscores the compound's utility in medicinal chemistry and drug design (Schröder et al., 2001).

Luminescent Properties for Device Applications

- Fengxian Lu et al. (2017) examined benzothiazole derivatives for their luminescent properties, providing insights into the application of such compounds in the development of white-light emitting devices, which reflects the broader applicability of the chemical structure in material science (Lu et al., 2017).

Mechanism of Action

Target of Action

benzothieno3,2-bbenzothiophene (BTBT) scaffolds, have been used in the development of organic transistors . Therefore, it’s possible that this compound may interact with similar targets.

Mode of Action

Based on its structural similarity to btbt materials, it might interact with its targets by modulating the solid-state assembly and molecular orbital energy levels .

Biochemical Pathways

The charge transport properties of btbt-containing small-molecule:polymer blends have been studied, revealing the importance of molecular ordering during phase segregation . This suggests that the compound might influence similar biochemical pathways.

Result of Action

It has been noted that the hole mobilities extracted from transistors fabricated using blends of pidtbt with phenyl or methoxy functionalized unsymmetrical btbts were double those measured for devices fabricated using pristine pidtbt . This suggests that the compound might have a similar effect.

Action Environment

The study of btbt materials has underscored the value of the synthetic methodology in providing a platform from which to study structure–property relationships . This suggests that environmental factors could potentially influence the compound’s action.

properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c21-17(16-13-25-18-9-5-4-8-15(16)18)12-20-19(22)10-11-26(23,24)14-6-2-1-3-7-14/h1-9,13,17,21H,10-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFRCSUFEAIUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

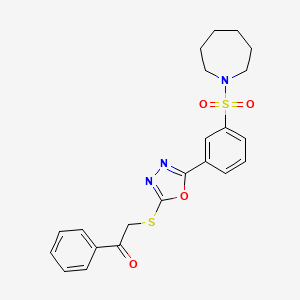

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2805863.png)

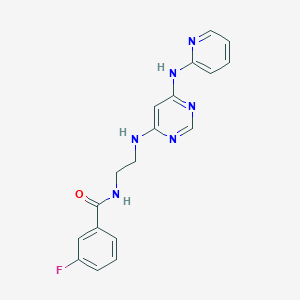

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2805865.png)

![methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2805869.png)

![3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B2805870.png)

![Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate](/img/structure/B2805872.png)

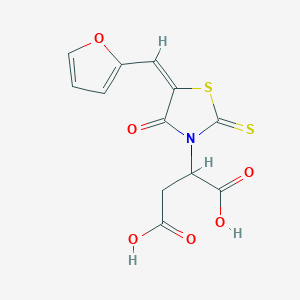

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3E)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805880.png)

![N-[1-(1-Methylpyrazol-3-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2805882.png)